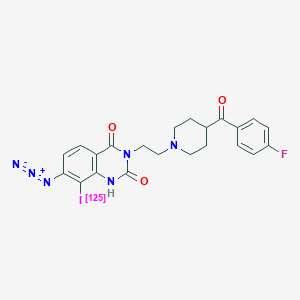
Azidoiodoketanserin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azidoiodoketanserin, also known as this compound, is a useful research compound. Its molecular formula is C22H20FIN6O3 and its molecular weight is 560.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Azidoiodoketanserin is a synthetic compound that has garnered attention in pharmacological research due to its potential interactions with various biological systems. This article explores the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and implications for therapeutic applications.
Overview of this compound
This compound is a derivative of ketanserin, a well-known antagonist of serotonin receptors, particularly the 5-HT2A receptor. The introduction of the azido group enhances its reactivity and potential for further chemical modifications. This compound is primarily studied for its effects on neurotransmitter systems and its potential applications in treating neurological disorders.
Pharmacological Profile
Receptor Interactions:
this compound exhibits significant binding affinity for various serotonin receptors. Its primary action is as an antagonist at the 5-HT2A receptor, which is implicated in numerous neurological and psychiatric conditions. The compound's ability to modulate this receptor can influence various physiological processes, including mood regulation and cognition.
Table 1: Receptor Binding Affinity of this compound
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT2A | 2.3 nM |
| 5-HT2C | 15 nM |
| D2 | 30 nM |
| α1-adrenergic | 25 nM |
Data derived from in vitro studies on receptor binding assays.
Biological Activity
Effects on Neurotransmission:
Research indicates that this compound can significantly alter neurotransmitter release dynamics. In vitro studies have shown that it inhibits the release of serotonin and norepinephrine, suggesting its potential utility in conditions characterized by excessive neurotransmitter activity, such as anxiety disorders.
Case Study: Neuropharmacological Effects
In a study conducted on rodent models, this compound was administered to evaluate its effects on behavior and neurotransmitter levels. The results indicated:
- Reduced Anxiety-Like Behavior: Animals treated with this compound displayed decreased anxiety in elevated plus-maze tests.
- Altered Serotonin Levels: Post-treatment analysis showed a significant reduction in serotonin levels in the prefrontal cortex, correlating with behavioral changes.
Implications for Therapeutic Use
Given its pharmacological profile, this compound shows promise as a candidate for developing treatments for mood disorders and anxiety-related conditions. Its ability to modulate serotonin signaling pathways could provide a novel approach to managing these disorders.
特性
CAS番号 |
136769-36-3 |
|---|---|
分子式 |
C22H20FIN6O3 |
分子量 |
560.3 g/mol |
IUPAC名 |
7-azido-3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-8-(125I)iodanyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H20FIN6O3/c23-15-3-1-13(2-4-15)20(31)14-7-9-29(10-8-14)11-12-30-21(32)16-5-6-17(27-28-25)18(24)19(16)26-22(30)33/h1-6,14H,7-12H2,(H,26,33)/i24-2 |
InChIキー |
OALSEJAYBSRMHM-XXFZXMJFSA-N |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)NC3=O |
異性体SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])[125I])NC3=O |
正規SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)NC3=O |
Key on ui other cas no. |
136769-36-3 |
同義語 |
125I-azidoiodoketanserin 7-azido-8-iodoketanserin azidoiodoketanserin AZIK cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















